Structural Differentiation via SARS-CoV-2 Macrodomain Co-crystallization
The compound, as its free acid form, has been successfully co-crystallized with the SARS-CoV-2 NSP3 macrodomain (PDB ID: 5RUN), identifying it as a validated fragment hit [1]. In contrast, the positional isomer Procodazole (3-(1H-Benzimidazol-2-yl)propanoic acid) has a different binding profile, having been co-crystallized with a distinct target (PDB ID: 3KAC) [2]. This confirms that the N1 substitution confers a unique binding mode, a critical factor for structure-based drug design.
| Evidence Dimension | Crystallographic binding target and mode |
|---|---|
| Target Compound Data | Co-crystallized with SARS-CoV-2 NSP3 macrodomain (PDB ID: 5RUN) |
| Comparator Or Baseline | Procodazole (3-(1H-Benzimidazol-2-yl)propanoic acid) |
| Quantified Difference | Target Compound: SARS-CoV-2 NSP3 macrodomain; Comparator: PDB ID 3KAC target |
| Conditions | X-ray crystallography |
Why This Matters
This validates the compound's utility in antiviral drug discovery programs focused on the SARS-CoV-2 macrodomain, offering a structurally characterized starting point not provided by its positional isomer.
- [1] PDBj (Protein Data Bank Japan). (n.d.). ChemComp-EXB: 3-(1H-benzimidazol-1-yl)propanoic acid. Entry for PDB ID: 5RUN. View Source
- [2] PDBj (Protein Data Bank Japan). (n.d.). ChemComp-4BX: 3-(1H-benzimidazol-2-yl)propanoic acid. Entry for PDB ID: 3KAC. View Source
